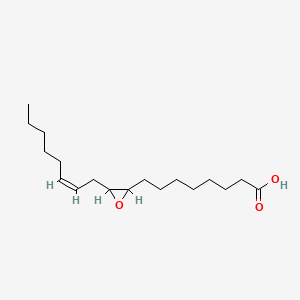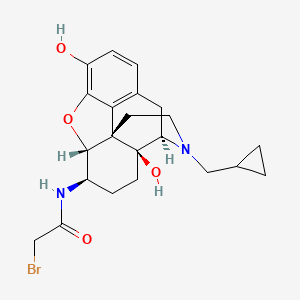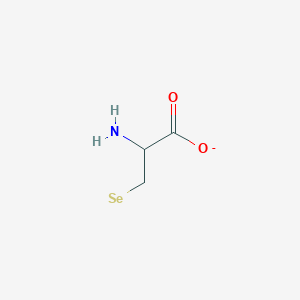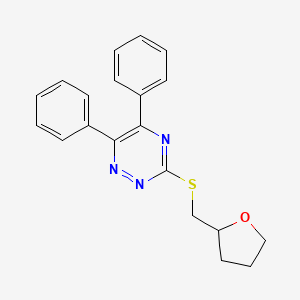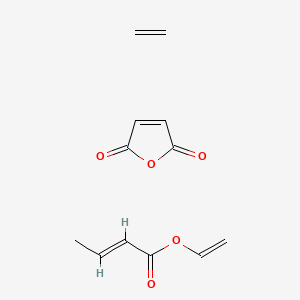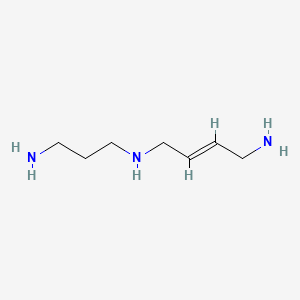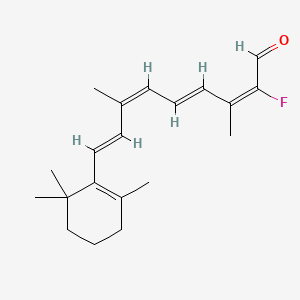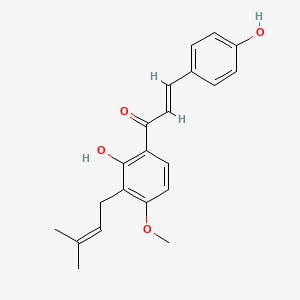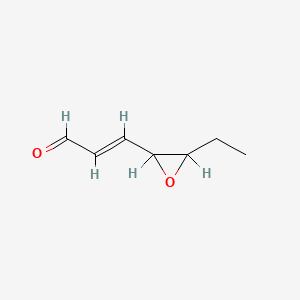
3-(3-Ethyloxiranyl)-2-propenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Ethyloxiranyl)-2-propenal, also known as 4, 5(e)-epoxy-2(e)-heptenal or 4, 5-eh, belongs to the class of organic compounds known as enals. These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position. 3-(3-Ethyloxiranyl)-2-propenal is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 3-(3-ethyloxiranyl)-2-propenal is primarily located in the cytoplasm.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cleavage Mechanisms
Research has investigated the interaction of certain compounds, including 3-(uridin-1'-yl)-2-propenal (a derivative of 3-(3-Ethyloxiranyl)-2-propenal), with DNA. Studies like those by Wu, Kozarich, and Stubbe (1983) and Burger, Drlica, and Birdsall (1994) have delved into the mechanisms by which these compounds interact with and cleave DNA. They have explored the role of these compounds in forming free bases from DNA and the subsequent DNA strand scission processes. These findings are crucial for understanding the biochemical pathways and potential therapeutic applications of such compounds (Wu, Kozarich, & Stubbe, 1983) (Burger, Drlica, & Birdsall, 1994).
Antioxidant and Anti-inflammatory Properties
In another realm of research, compounds structurally related to 3-(3-Ethyloxiranyl)-2-propenal have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. For instance, Madhavi and Sreeramya (2017) synthesized ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, demonstrating significant antioxidant and anti-inflammatory activities. This line of research opens potential avenues for medical and pharmaceutical applications of these compounds (Madhavi & Sreeramya, 2017).
Synthesis and Chemical Properties
Studies have also focused on the synthesis and chemical properties of compounds similar to 3-(3-Ethyloxiranyl)-2-propenal. Kitazume, Nagura, and Koguchi (2004) investigated the one-step synthesis of 2-substituted 3-tri-(or di-)fluoromethyl-2-propenals, demonstrating the versatility and efficiency of this synthesis approach. Such research provides valuable insights into the synthesis and potential applications of these compounds in various fields, including industrial chemistry and materials science (Kitazume, Nagura, & Koguchi, 2004).
Environmental and Health Impact
Additionally, studies have explored the environmental and health impacts of compounds like 2-propenal (acrolein), which is structurally related to 3-(3-Ethyloxiranyl)-2-propenal. Research by Stevens and Maier (2008) and Cahill (2014) delved into the sources, metabolism, and biomolecular interactions of acrolein, highlighting its presence in foods, the environment, and its potential health implications. These studies are vital for understanding the broader environmental and health impacts of such compounds (Stevens & Maier, 2008) (Cahill, 2014).
Eigenschaften
CAS-Nummer |
78307-41-2 |
|---|---|
Produktname |
3-(3-Ethyloxiranyl)-2-propenal |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
(E)-3-(3-ethyloxiran-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H10O2/c1-2-6-7(9-6)4-3-5-8/h3-7H,2H2,1H3/b4-3+ |
InChI-Schlüssel |
PGTKHYGKDOAHEN-ONEGZZNKSA-N |
Isomerische SMILES |
CCC1C(O1)/C=C/C=O |
SMILES |
CCC1C(O1)C=CC=O |
Kanonische SMILES |
CCC1C(O1)C=CC=O |
Andere CAS-Nummern |
78307-41-2 |
Synonyme |
4,5(E)-epoxy-2(E)-heptenal 4,5-EH 4,5-epoxy-2-heptenal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



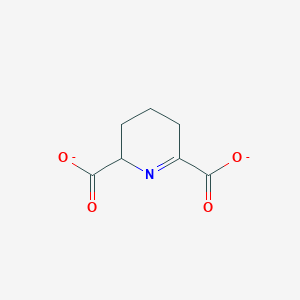
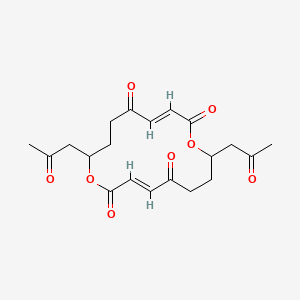
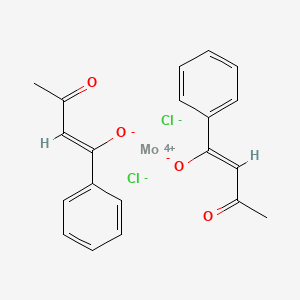
![1,1,3a-Trimethyl-6-methylidenedecahydrocyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5-ol](/img/structure/B1235404.png)
![3-Methyl-1-{[1-(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B1235408.png)
